PDGFRβ Kinase Inhibition Potency: 4-Benzoimidazol-1-yl-benzamide is a Weak Inhibitor Compared to Optimized 1-Phenylbenzimidazole Analogs
4-Benzoimidazol-1-yl-benzamide demonstrates weak, micromolar inhibition of PDGFRβ, confirming its status as an unoptimized parent scaffold. Its potency is substantially lower than that of 5-substituted 1-phenylbenzimidazole derivatives and clinically advanced comparators. In a standardized kinase inhibition assay using poly(E:Y) as a substrate, the compound exhibited an IC50 of 23,000 nM [1]. In contrast, the 5-substituted 1-phenylbenzimidazole analogs, representing further optimized members of the same chemical series, have reported IC50 values in the range of 100-1,000 nM for inhibiting PDGFR autophosphorylation in cellular assays [2]. Furthermore, the advanced clinical compound CP-673,451, a potent and selective PDGFRβ inhibitor, displays an IC50 of 1 nM .
| Evidence Dimension | PDGFRβ Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 23,000 nM |
| Comparator Or Baseline | 5-Substituted 1-phenylbenzimidazole analogs (IC50 = 100-1,000 nM); CP-673,451 (IC50 = 1 nM) |
| Quantified Difference | 4-Benzoimidazol-1-yl-benzamide is 23- to 230-fold less potent than 5-substituted analogs, and 23,000-fold less potent than CP-673,451. |
| Conditions | Target Compound: Kinase inhibition assay (PDGFRβ, poly(E:Y) substrate) [1]; Comparator 1: PDGFR autophosphorylation in rat aortic vascular smooth muscle cells [2]; Comparator 2: PDGFRβ kinase assay . |
Why This Matters
This compound serves as an ideal low-potency reference for calibrating assays and establishing a baseline for SAR studies, but is unsuitable for applications requiring potent PDGFR inhibition.
- [1] BindingDB. Ki Summary for BDBM3827. Accessed 2026. View Source
- [2] Palmer BD, et al. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. J Med Chem. 1999;42(13):2373-82. View Source
